
Iso Sildenafil-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iso Sildenafil-d3 is a stable isotope-labeled compound used primarily in scientific research. It is a deuterated form of sildenafil, which is a well-known inhibitor of phosphodiesterase type 5 (PDE5). The molecular formula of this compound is C22H27D3N6O4S, and it has a molecular weight of 477.59 . This compound is often used as an internal standard in various analytical techniques, including mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iso Sildenafil-d3 involves the incorporation of deuterium atoms into the sildenafil molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or reagents.
Direct Synthesis: This involves the use of deuterated starting materials to synthesize the compound directly.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Reagents: Utilizing deuterated reagents in the synthesis process to incorporate deuterium atoms into the final product.
Análisis De Reacciones Químicas
Types of Reactions
Iso Sildenafil-d3 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Iso Sildenafil-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of sildenafil and its metabolites.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sildenafil in biological systems.
Drug Development: Used in the development and validation of analytical methods for sildenafil and related compounds.
Biological Research: Investigating the biological effects and mechanisms of action of sildenafil.
Mecanismo De Acción
Iso Sildenafil-d3, like sildenafil, acts as a potent inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow . This mechanism is particularly relevant in the treatment of erectile dysfunction and pulmonary arterial hypertension.
Comparación Con Compuestos Similares
Similar Compounds
Sildenafil: The non-deuterated form of Iso Sildenafil-d3, used clinically for erectile dysfunction and pulmonary hypertension.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Avanafil: A newer PDE5 inhibitor with a rapid onset of action
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it an invaluable tool in analytical and pharmacokinetic studies. The incorporation of deuterium atoms provides enhanced stability and allows for precise quantification in mass spectrometry.
Propiedades
Fórmula molecular |
C22H30N6O4S |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-2-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(25-27(17)4)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3 |
Clave InChI |
AEHJOHLAUWUPQW-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(N(N=C4C(=O)N3)C)CCC |
SMILES canónico |
CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


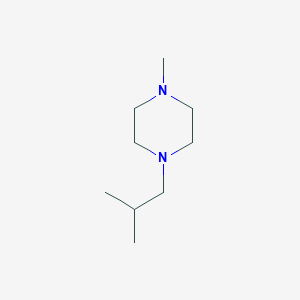
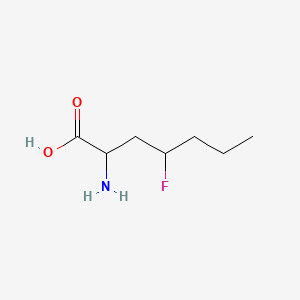
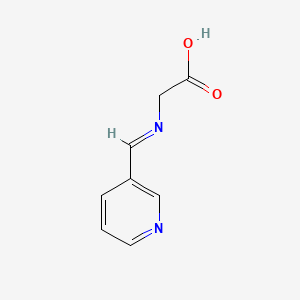
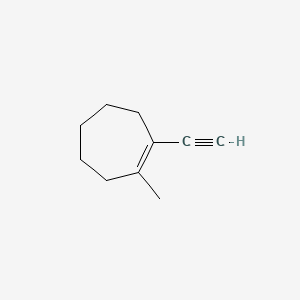
![(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole](/img/structure/B13830849.png)

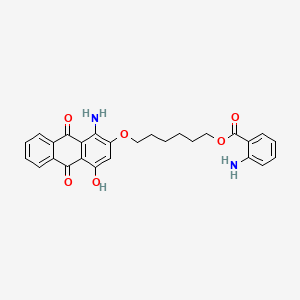

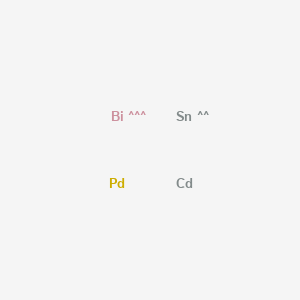
![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)
![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)
![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)
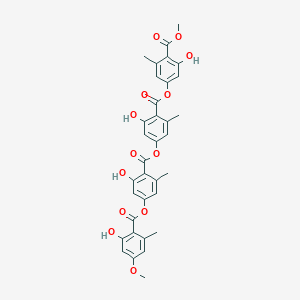
![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
